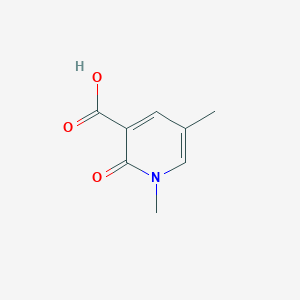

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

1,5-dimethyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)7(10)9(2)4-5/h3-4H,1-2H3,(H,11,12) |

InChI-Schlüssel |

IOHHLTULKAVXSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)C(=C1)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen des Gemisches unter kräftigem Rühren, gefolgt von der Verdünnung mit Ethanol .

Industrielle Produktionsmethoden

Die Skalierbarkeit der Reaktion und die Verfügbarkeit von Ausgangsmaterialien wie Meldrumsäure und Anilin machen sie für die industrielle Produktion geeignet .

Analyse Chemischer Reaktionen

Reaktionstypen

1,5-Dimethyl-2-oxo-1,2-dihydropyridin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

S-Alkylierung: Reagiert mit Alkylhalogeniden zu Sulfiden.

Regioselektive Reaktionen: Reagiert mit aktiven Methylen-Nitrilen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Alkylhalogenide: Werden in S-Alkylierungsreaktionen verwendet.

Aktive Methylen-Nitrile: Werden in regioselektiven Reaktionen verwendet.

Hauptprodukte

Sulfide: Werden aus S-Alkylierungsreaktionen gebildet.

Pyridinderivate: Werden aus Reaktionen mit aktiven Methylen-Nitrilen gebildet.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its biological activities, particularly as a potential therapeutic agent. Its derivatives exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds derived from this structure have shown effectiveness against a range of bacterial strains. For instance, a study demonstrated that modifications to the dihydropyridine ring enhanced antimicrobial potency against Gram-positive bacteria .

- Anti-inflammatory Properties : Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Heterocycles : The compound can undergo cyclization reactions to form various heterocyclic compounds. For example, reactions with alkyl halides yield sulfides and other functionalized products .

- Decarboxylative Functionalization : It has been utilized in metallaphotoredox-catalyzed reactions for the synthesis of complex molecules, showcasing its utility in late-stage functionalization of pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of derivatives of this compound. Researchers synthesized several derivatives and tested them against various bacterial strains. The results indicated that certain modifications significantly increased antimicrobial activity compared to the parent compound .

Case Study 2: Organic Synthesis Applications

Research highlighted the use of this compound in synthesizing novel heterocycles through cyclization reactions with alkyl halides. The study demonstrated high yields and regioselectivity in product formation, making it a valuable tool for organic chemists .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with structurally analogous dihydropyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties :

- Methyl vs. Aryl Groups : The 1,5-dimethyl derivative exhibits lower polarity compared to aryl-substituted analogs (e.g., 15a with a phenyl group), enhancing its membrane permeability .

- Melting Points : Aryl-substituted derivatives (e.g., 15a) show higher melting points (260–262°C) due to π-π stacking and hydrogen bonding, whereas alkyl-substituted analogs (e.g., 4n) melt at lower temperatures (198–200°C) .

Spectral Differences :

- IR Spectroscopy : The carboxylic acid C=O stretch (~1680–1710 cm⁻¹) is consistent across analogs, but NH stretches (3240 cm⁻¹ in 15a) are absent in the 1,5-dimethyl compound due to N-methylation .

- ¹H NMR : Methyl groups in the 1,5-dimethyl derivative produce sharp singlets (δ 2.35–2.50), while allyl or benzyl substituents (e.g., 5b, 4n) show complex splitting patterns .

Biological Activity: The 1,5-dimethyl derivative is hypothesized to act as a cannabinoid receptor agonist, similar to N-aryl-4,6-dimethyl analogs . Aryl-substituted compounds (e.g., 4n, 15a) demonstrate antimicrobial or anticancer properties, likely due to enhanced π-system interactions with biological targets .

Synthetic Methods :

- The 1,5-dimethyl compound is synthesized via cyclization of methyl-substituted anilines, whereas aryl derivatives require coupling reactions with benzaldehydes or thiophene carbonyl groups .

Biologische Aktivität

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 51727-05-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antiviral and antibacterial properties, along with relevant research findings and case studies.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 51727-05-0

- Storage Conditions : Inert atmosphere at room temperature

Antiviral Activity

Recent studies have indicated that 1,5-Dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antiviral properties. A review highlighted various derivatives of β-amino acids that showed antiviral activity against several viruses:

| Compound | Activity |

|---|---|

| Compound 5 | Anti-HSV-1 activity |

| Compound 9 | Anti-HIV activity; inhibitor of Mycobacterium tuberculosis |

| Compound 10 | Inhibitor of reverse transcriptase |

In particular, derivatives containing the pyridine structure demonstrated efficacy against the herpes simplex virus (HSV) and other viral pathogens. The introduction of specific functional groups was found to enhance the antiviral potency of these compounds .

Antibacterial Activity

The antibacterial potential of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine derivatives has also been explored. A study conducted on various synthesized compounds indicated that those with higher hydrogen bonding interactions exhibited enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

- Antiviral Screening : A systematic evaluation was conducted using Vero cells infected with HSV-1 to assess the therapeutic index of various derivatives of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine. The study concluded that certain modifications in the chemical structure significantly improved antiviral efficacy .

- Antibacterial Testing : In vitro tests were performed on a series of synthesized compounds derived from 1,5-Dimethyl-2-oxo-1,2-dihydropyridine. The results indicated a notable reduction in bacterial viability at specific concentrations, suggesting potential for development as antibacterial agents .

The biological activity of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine derivatives is believed to be linked to their ability to interfere with viral replication and bacterial growth mechanisms. These compounds may inhibit key enzymes involved in viral life cycles or disrupt bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via cyclization reactions or modifications of pyridone precursors. For example, refluxing intermediates in aqueous acetic acid (70%) under controlled pH and temperature can yield the target compound with ~67% efficiency after recrystallization (DMF is a common solvent). Optimizing reaction time (4–6 hours) and stoichiometry of substituents (e.g., methyl groups) is critical to avoid side products like decarboxylated derivatives . Alternative routes involve multi-step protocols using Meldrum’s acid or cyanothioacetamide, where solvent choice (ethanol, DMF) and catalyst selection influence yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- 1H/13C NMR : Key signals include a carboxylic acid proton at δ ~14.46 ppm and aromatic protons at δ 8.42–6.76 ppm. Methyl groups appear as singlets near δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate the pyridone ring and carboxylic acid moiety .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >95% .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : The carboxylic acid group makes it hygroscopic; storage at –20°C in airtight containers under nitrogen is recommended. Degradation studies show <5% decomposition over 6 months when protected from light and moisture. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

- Answer : Discrepancies often arise from solvent effects (DMSO vs. CDCl3), pH-dependent tautomerism, or impurities. To resolve:

- Compare data with computationally predicted spectra (DFT calculations at B3LYP/6-31G* level).

- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).

- Use high-resolution crystallography (via SHELX refinement) to validate bond lengths and angles .

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?

- Answer :

- Molecular Docking : AutoDock Vina or Glide can model interactions with targets like bacterial enoyl-ACP reductase (IC50 ~2.5 µM). The carboxylic acid group often forms hydrogen bonds with active-site residues .

- QSAR Models : Electron-withdrawing substituents (e.g., fluorine at the para position) enhance antimicrobial activity by increasing lipophilicity (clogP ~1.2) .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable target engagement .

Q. What are the key challenges in crystallizing this compound for X-ray analysis?

- Answer : The compound’s polarity and tendency to form hydrates complicate crystallization. Strategies include:

- Using mixed solvents (ethanol/water) for slow evaporation.

- Co-crystallization with co-formers (e.g., piperazine) to improve lattice stability.

- SHELXL refinement with TWIN commands to handle twinning in low-symmetry space groups (e.g., P21/c) .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact biological activity?

- Answer :

- Methyl Groups : Enhance metabolic stability (t1/2 increase from 2.1 to 4.3 hours in hepatic microsomes) but may reduce solubility.

- Fluorine Substitution : Improves membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays) and target affinity .

- Piperidine Moieties : Introduce basicity (pKa ~8.5), favoring ion-channel interactions in neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.